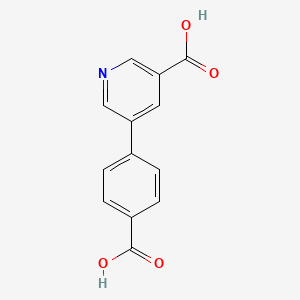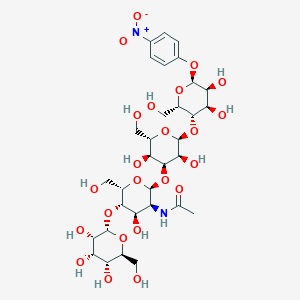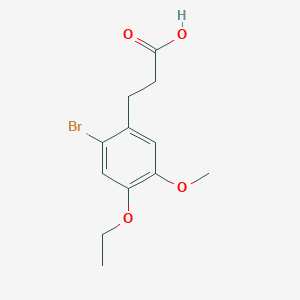
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid is an organic compound that belongs to the class of aromatic carboxylic acids. This compound is characterized by the presence of a bromine atom, an ethoxy group, and a methoxy group attached to a phenyl ring, along with a propanoic acid moiety. It is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the bromination of 4-ethoxy-5-methoxyphenylpropanoic acid using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or aldehyde under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylpropanoic acids, while oxidation can produce quinones or other oxidized compounds.
Wissenschaftliche Forschungsanwendungen
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the ethoxy and methoxy groups play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, leading to the desired biological or chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Bromo-4-methoxyphenyl)propanoic acid
- (2-Bromo-4-ethoxyphenyl)propanoic acid
- (2-Bromo-4-ethoxy-5-methylphenyl)propanoic acid
Uniqueness
3-(2-Bromo-4-ethoxy-5-methoxyphenyl)propanoic acid is unique due to the specific combination of substituents on the phenyl ring, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C12H15BrO4 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
3-(2-bromo-4-ethoxy-5-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H15BrO4/c1-3-17-11-7-9(13)8(4-5-12(14)15)6-10(11)16-2/h6-7H,3-5H2,1-2H3,(H,14,15) |
InChI-Schlüssel |
RSPRGDVLEDQKFO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C(C(=C1)Br)CCC(=O)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


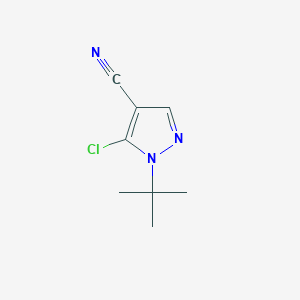
![di-tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2,9-dicarboxylate](/img/structure/B1501566.png)
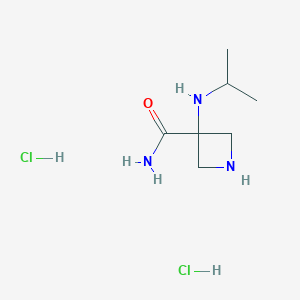
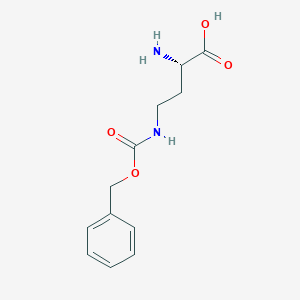
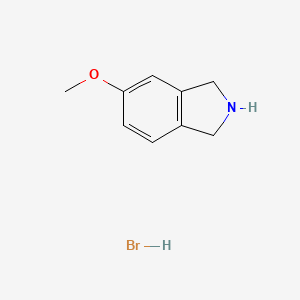
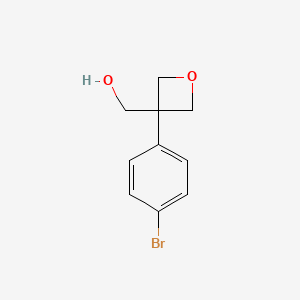
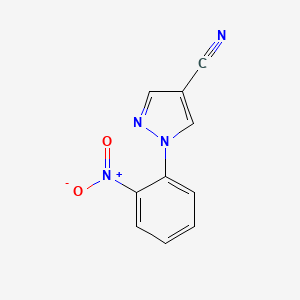
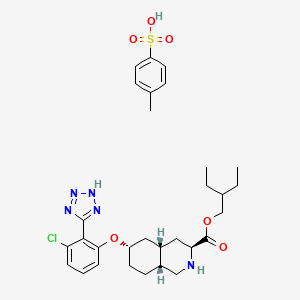
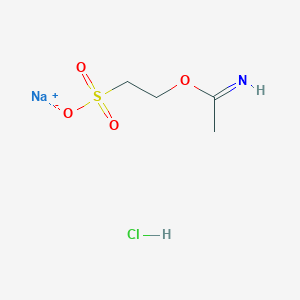
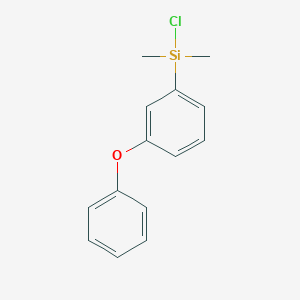
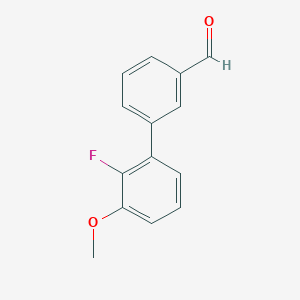
![C-[2-(4-Benzyloxy-phenyl)-thiazol-4-YL]-methylamine](/img/structure/B1501593.png)
